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Compound of Interest

Compound Name: Phenoxyacetonitrile

Cat. No.: B046853 Get Quote

An in-depth guide to the spectral characteristics of phenoxyacetonitrile, tailored for

researchers, scientists, and professionals in drug development. This document provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for phenoxyacetonitrile, alongside detailed experimental protocols

and a visualization of a key synthetic pathway.

Introduction
Phenoxyacetonitrile, a versatile organic compound, serves as a crucial building block in the

synthesis of various pharmaceutical and agrochemical agents. Its chemical structure, featuring

a phenoxy group attached to an acetonitrile moiety, imparts unique reactivity and biological

properties. A thorough understanding of its spectroscopic characteristics is paramount for its

identification, characterization, and quality control in research and development settings. This

technical guide presents a consolidated repository of its spectral data, detailed methodologies

for data acquisition, and a visual representation of its synthesis.

Spectroscopic Data
The following sections provide a detailed analysis of the NMR, IR, and mass spectrometry data

for phenoxyacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Phenoxyacetonitrile

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.28 m 2H Ar-H (meta)

7.03 - 6.98 m 1H Ar-H (para)

6.95 - 6.92 m 2H Ar-H (ortho)

4.75 s 2H O-CH₂

Table 2: ¹³C NMR Spectroscopic Data for Phenoxyacetonitrile

Chemical Shift (δ) ppm Assignment

157.0 Ar-C (ipso, attached to O)

129.7 Ar-C (meta)

122.0 Ar-C (para)

116.5 CN

115.0 Ar-C (ortho)

51.8 O-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of phenoxyacetonitrile is characterized by several key absorption

bands.

Table 3: Infrared (IR) Spectroscopic Data for Phenoxyacetonitrile
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 - 3040 Medium Aromatic C-H stretch

~2930 Weak Aliphatic C-H stretch

~2250 Medium C≡N (nitrile) stretch

~1600, ~1490 Strong Aromatic C=C bending

~1240 Strong Aryl-O-C stretch (asymmetric)

~1030 Strong Aryl-O-C stretch (symmetric)

~750, ~690 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural confirmation. The mass spectrum of phenoxyacetonitrile
would show a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[1]

Table 4: Mass Spectrometry (MS) Fragmentation Data for Phenoxyacetonitrile

m/z Relative Intensity (%) Proposed Fragment

133 Moderate [M]⁺ (Molecular Ion)

94 High [C₆H₅OH]⁺ (Phenol)

77 High [C₆H₅]⁺ (Phenyl cation)

65 Moderate [C₅H₅]⁺

51 Moderate [C₄H₃]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
Sample Preparation: A solution of phenoxyacetonitrile (approximately 10-20 mg) is

prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Key

parameters include a 30° pulse width, an acquisition time of 3-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse

sequence. A larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample like phenoxyacetonitrile, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background

spectrum of the clean salt plates is first recorded and subsequently subtracted from the

sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of phenoxyacetonitrile is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

Data Acquisition:

Gas Chromatography (GC): A small volume of the sample solution (e.g., 1 µL) is injected

into the GC, which separates the components of the sample. A common setup utilizes a

capillary column (e.g., DB-5) with helium as the carrier gas and a temperature program

that ramps from a lower temperature (e.g., 60°C) to a higher temperature (e.g., 250°C).
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Mass Spectrometry (MS): The separated components from the GC elute directly into the

mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating

ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Synthesis Pathway Visualization
Phenoxyacetonitrile is commonly synthesized via a Williamson ether synthesis. This reaction

involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile

to attack an haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile).

Step 1: Deprotonation

Step 2: Nucleophilic Attack

Phenol

Phenoxide Ion+ Base

Base
(e.g., K₂CO₃, NaH)

PhenoxyacetonitrileHaloacetonitrile
(X-CH₂CN)

+ Phenoxide
Salt (KX, NaX)

+ Byproduct

Click to download full resolution via product page

Williamson Ether Synthesis of Phenoxyacetonitrile

Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive

resource for the identification and characterization of phenoxyacetonitrile. The detailed NMR,

IR, and MS data serve as a reliable reference for quality control and structural verification. The

generalized experimental protocols offer a starting point for researchers to acquire high-quality
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spectral data. Furthermore, the visualization of the Williamson ether synthesis provides a clear

understanding of a primary route to this important chemical intermediate. This technical guide

is intended to support the ongoing research and development efforts in fields where

phenoxyacetonitrile plays a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phenoxyacetonitrile | C8H7NO | CID 241641 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of Phenoxyacetonitrile: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046853#spectroscopic-data-of-phenoxyacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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